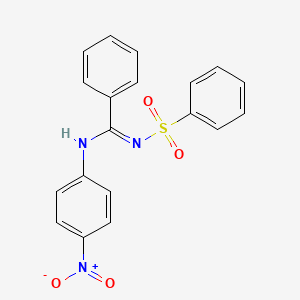

N'-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide, also known as BNIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNIP is a white solid that is soluble in organic solvents such as methanol and chloroform. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

科学的研究の応用

Synthesis of Optically Active Compounds

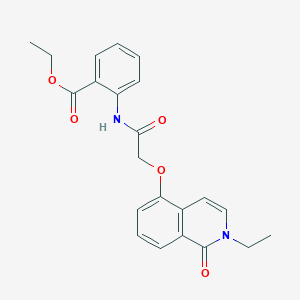

Optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes using benzenesulfinic acid in anhydrous conditions. These sulfones, under basic conditions, give N-acylimines that react with sodium methanenitronate to afford corresponding nitro adducts with high anti diastereoselectivity. The obtained nitro derivatives undergo a Nef reaction followed by methylation, producing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important for the preparation of biologically active compounds (Foresti et al., 2003).

Antimicrobial Activities and Spectroscopic Characterization

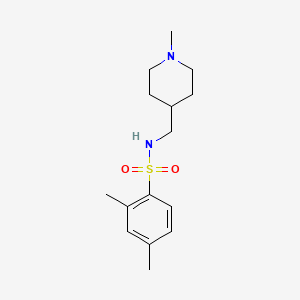

Novel sulfonamide derivatives synthesized, such as N-(2-aminophenyl)benzenesulfonamide and (Z)-N-(2-((2-nitrobenzylidene)amino)phenyl)benzenesulfonamide, were characterized for their antimicrobial activities, spectroscopic properties (FT-IR, 1H, and 13C NMR), and through DFT computations (Demircioğlu et al., 2018).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. This approach has been summarized to showcase the strategies in their application to date (Fülöpová & Soural, 2015).

Development of Novel Sulfonamide Derivatives

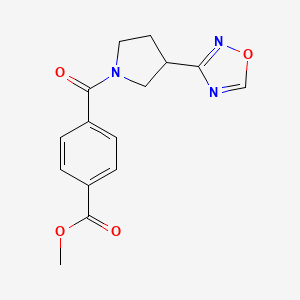

Research has also focused on the development of ureido-substituted benzenesulfonamides showing significant inhibition of various human carbonic anhydrases. Among these, one derivative significantly inhibited the formation of metastases in a model of breast cancer metastasis, pointing towards its potential for developing novel antimetastatic drugs (Pacchiano et al., 2011).

特性

IUPAC Name |

N'-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c23-22(24)17-13-11-16(12-14-17)20-19(15-7-3-1-4-8-15)21-27(25,26)18-9-5-2-6-10-18/h1-14H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAYDYDQSCEIAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)

![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)

![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)

![Methyl (E)-4-[4-(3-cyanopyrazin-2-yl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2890271.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2890274.png)

![dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890275.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2890276.png)